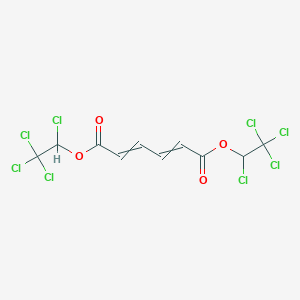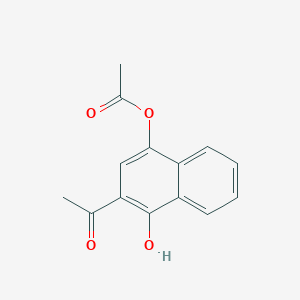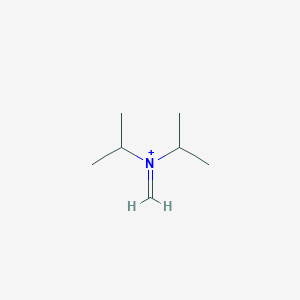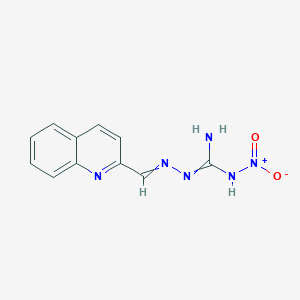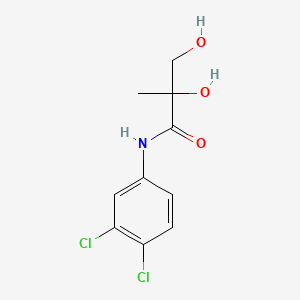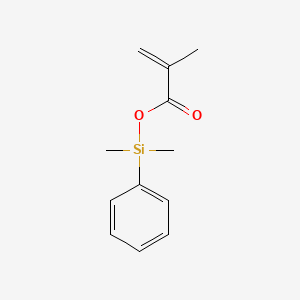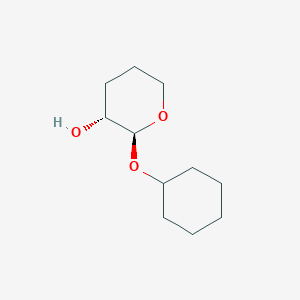
(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol is a chiral organic compound that features a tetrahydropyran ring substituted with a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Cyclohexyloxy)oxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanol and a suitable oxirane derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
(2S,3R)-2-(Cyclohexyloxy)oxan-3-ol has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2S,3R)-2-(Cyclohexyloxy)oxan-3-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to its functional groups and stereochemistry.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(Cyclohexyloxy)oxan-3-amine: A similar compound with an amine group instead of a hydroxyl group.
(2S,3R)-2-(Cyclohexyloxy)oxan-3-thiol: A thiol derivative with sulfur replacing the oxygen in the hydroxyl group.
Properties
CAS No. |
40927-21-7 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
(2S,3R)-2-cyclohexyloxyoxan-3-ol |
InChI |
InChI=1S/C11H20O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11+/m1/s1 |
InChI Key |
INRWYNIZUVWQKI-MNOVXSKESA-N |
Isomeric SMILES |
C1CCC(CC1)O[C@H]2[C@@H](CCCO2)O |
Canonical SMILES |
C1CCC(CC1)OC2C(CCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





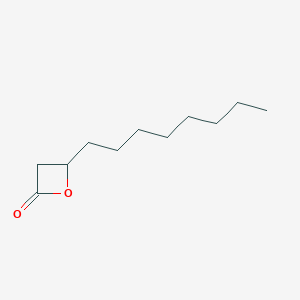
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)


